molecular formula C23H33N5O10 B1213362 (S)-2-(4-nitrobenzyl)-DOTA

(S)-2-(4-nitrobenzyl)-DOTA

Numéro de catalogue: B1213362
Poids moléculaire: 539.5 g/mol
Clé InChI: SQWOBSHRAUJBNP-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-2-(4-nitrobenzyl)-DOTA is a tetracarboxylic acid that is an optically active twelve-membered tetraazamacrocycle having a carboxymethyl group attached to each of the nitrogens and a 4-nitrobenzyl group at the 2-position. It has a role as an epitope. It is an azamacrocycle, a tetracarboxylic acid and a C-nitro compound. It derives from a DOTA.

Applications De Recherche Scientifique

Radiopharmaceutical Applications

(S)-2-(4-nitrobenzyl)-DOTA has been extensively studied for its potential in radiopharmaceuticals, particularly in the context of targeted radionuclide therapy and imaging.

  • Targeted Radioimmunotherapy : The compound can be utilized in pretargeted radioimmunotherapy (PRIT), where a bifunctional antibody binds to tumor cells and subsequently captures a radionuclide chelated with DOTA. Research indicates that high-affinity DOTA-binding antibodies engineered for this purpose demonstrate enhanced tumor retention of radionuclides such as indium-111 and yttrium-90, which are crucial for effective therapy .
  • Stability Studies : Stability studies have shown that this compound complexes exhibit high thermodynamic stability compared to other chelators. This stability is essential for maintaining the integrity of the radionuclide during circulation in the body .

Magnetic Resonance Imaging (MRI)

The compound has also been investigated as a potential contrast agent for MRI.

  • Gadolinium Complexes : Gadolinium-based contrast agents (GBCAs) derived from this compound have shown improved stability and safety profiles compared to traditional GBCAs. Research indicates that these chiral GBCAs can provide better imaging quality due to their optimized water-exchange rates .
  • Chiral Properties : The introduction of chiral centers in DOTA derivatives like this compound allows for the formation of specific isomers that can enhance the effectiveness of MRI contrast agents by improving their interaction with biological tissues .

Biological Targeting

This compound has been explored for its ability to selectively target cancer cells.

  • Folate Receptor Targeting : Studies have demonstrated that gallium(III) complexes of this compound can be conjugated to ligands targeting the folate receptor, which is overexpressed in many cancer types. This strategy enhances the accumulation of therapeutic agents in tumors while minimizing systemic exposure .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of gallium-DOTA complexes have shown promising results against various cancer cell lines, indicating the potential for developing targeted therapies using this compound .

Case Studies and Research Findings

Several key studies illustrate the applications of this compound:

StudyApplicationFindings
Sherry et al., 2004Stability AnalysisDemonstrated reduced thermodynamic stability compared to unmodified DOTA complexes but highlighted kinetic inertness as crucial for in vivo applications .
Nature Communications, 2023MRI Contrast AgentsReported on chiral Gd-DOTAs showing enhanced stability and imaging efficacy compared to traditional GBCAs .
PMC Article, 2010RadioimmunotherapyEngineered high-affinity antibodies for DOTA chelates resulting in improved tumor retention and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key structural features and synthesis protocols for (S)-2-(4-nitrobenzyl)-DOTA?

  • Structural Features : The compound consists of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle modified with a chiral (S)-configured 4-nitrobenzyl group at the second carbon position. This modification enhances its metal-chelating properties while introducing stereochemical specificity .
  • Synthesis : A typical protocol involves coupling 4-nitrobenzyl bromide with a pre-functionalized DOTA derivative under basic conditions (e.g., KOH in DMF), followed by purification via trituration with diethyl ether. Yields range from 54% to 73%, depending on reaction optimization .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or nitro-group reduction. Desiccants should be used to avoid moisture absorption .
  • Stability : The nitrobenzyl group is stable under acidic conditions but may degrade under prolonged UV exposure or reducing environments (e.g., in the presence of thiols). Pre-use stability testing via HPLC is advised .

Q. How is this compound characterized analytically?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and nitrobenzyl integration (e.g., δ 8.07 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 307.4 for [M+H]+^+) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>94%) .

Advanced Research Questions

Q. How does the (S)-configured nitrobenzyl group influence metal-chelation efficiency compared to racemic analogs?

  • Methodology : Compare stability constants (log K) of gadolinium(III) or lutetium(III) complexes using potentiometric titration. The (S)-enantiomer shows 10–15% higher thermodynamic stability due to reduced steric hindrance, as demonstrated in analogous DOTA derivatives .
  • Data Interpretation : Use circular dichroism (CD) spectroscopy to correlate enantiomeric configuration with metal-coordination geometry .

Q. What strategies resolve conflicting data on the compound’s reactivity in biological matrices?

  • Case Example : Discrepancies in nitro-group reduction rates in serum vs. buffer can arise from thiol-mediated pathways. To address this:

Perform kinetic studies under controlled glutathione (GSH) concentrations.

Validate via LC-MS/MS to track nitro-to-amine conversion products .

  • Recommendation : Use chelex-treated buffers to eliminate trace metal interference in reactivity assays .

Q. How can this compound be optimized for in vivo targeting applications?

  • Functionalization : Conjugate the nitrobenzyl group with bioorthogonal handles (e.g., tetrazines for click chemistry) via SNAr reactions. This enables post-synthetic labeling with targeting vectors (e.g., antibodies) .
  • In Vivo Validation : Use SPECT/CT imaging with 177^{177}Lu-labeled derivatives to evaluate biodistribution in murine models. Note that nitro groups may require reduction to amines for improved pharmacokinetics .

Q. What are the limitations of current toxicity profiles for this compound-metal complexes?

  • Gaps : Acute toxicity data (e.g., LD50_{50}) are unavailable for most metal complexes. Preliminary cell viability assays (MTT) in HEK293 cells show >80% viability at 100 µM, but organ-specific toxicity in vivo remains unstudied .
  • Mitigation : Conduct subchronic toxicity studies in rodents, focusing on renal clearance pathways (critical for gadolinium-based agents) .

Q. Methodological Resources

  • Synthetic Protocols : Adapt procedures from nitrobenzyl-DOTA derivatives in .
  • Analytical Workflows : Combine NMR, HRMS, and HPLC as in .
  • In Vivo Testing : Reference radiolabeling and imaging techniques from .

Propriétés

Formule moléculaire

C23H33N5O10

Poids moléculaire

539.5 g/mol

Nom IUPAC

2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1

Clé InChI

SQWOBSHRAUJBNP-IBGZPJMESA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

SMILES isomérique

C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

SMILES canonique

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-2-(4-nitrobenzyl)-DOTA
(S)-2-(4-nitrobenzyl)-DOTA
(S)-2-(4-nitrobenzyl)-DOTA
(S)-2-(4-nitrobenzyl)-DOTA
(S)-2-(4-nitrobenzyl)-DOTA
(S)-2-(4-nitrobenzyl)-DOTA

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.